Cas no 212968-58-6 (Verapatuline)

Verapatuline structure
Verapatuline structure
Product Name:Verapatuline
CAS No:212968-58-6
MF:C29H41NO5
MW:483.639549016953
CID:1005249
PubChem ID:10528844
Update Time:2025-04-20

Verapatuline Chemical and Physical Properties

Names and Identifiers

    • Verapatuline
    • methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-
    • Verapatuline
    • VERAPATULINE,OFF-WHITE SOLID
    • (2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-Octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-11-oxo-spiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridine]-4'-carboxylic Acid Methyl Ester
    • 212968-58-6
    • DTXSID30441285
    • methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate
    • methyl (3S, 3'R, 3'aS, 6'S, 6aS, 6bS, 7'aR, 9R, 11aS, 11bR)-3-hydroxy-3', 6', 10, 11b-tetramethyl-11-oxospiro[1, 2, 3, 4, 6, 6a, 6b, 7, 8, 11a-decahydrobenzo[a]fluorene-9, 2'-3, 3a, 5, 6, 7, 7a-hexahydrofuro[3, 2-b]pyridine]-4'-carboxylate
    • (2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-Octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-11-oxo-spiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridine]-4'-carboxylic Acid Methyl Ester;
    • methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro(3,2-b)pyridine)-4'-carboxylate
    • DTXCID30392107
    • Inchi: 1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1
    • InChI Key: BSYVNBXLPWSHPA-VFVYFEGOSA-N
    • SMILES: O1[C@@H]2C[C@H](C)CN(C(=O)OC)[C@H]2[C@@H](C)[C@@]21C(C)=C1C([C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@H]1CC2)O)=O

Computed Properties

  • Exact Mass: 483.29800
  • Monoisotopic Mass: 483.29847341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 1
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 76.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 235-237°C
  • Boiling Point: 634.0±55.0 °C at 760 mmHg
  • Flash Point: 337.2±31.5 °C
  • Solubility: Chloroform
  • PSA: 76.07000
  • LogP: 4.59760
  • Vapor Pressure: 0.0±4.2 mmHg at 25°C

Verapatuline Security Information

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